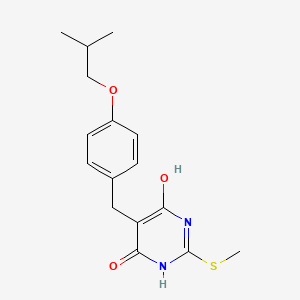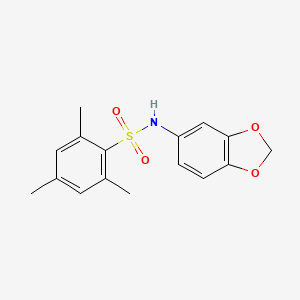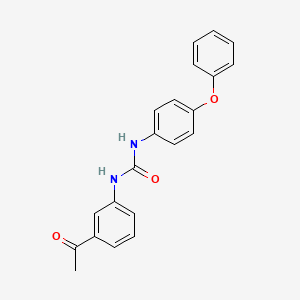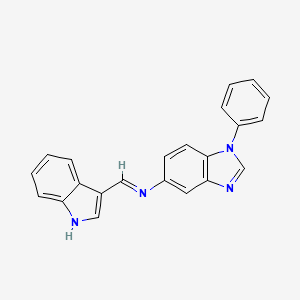
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is also known as IBMPD and has a molecular formula of C17H22N2O3S.
作用机制
The mechanism of action of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis B and C viruses. The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. The compound also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. These effects suggest that 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol may have potential therapeutic applications in the treatment of oxidative stress-related diseases and inflammatory disorders.
实验室实验的优点和局限性
One advantage of using 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol in lab experiments is its high purity, which ensures reproducibility of results. The compound is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
未来方向
There are several future directions for the study of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol. One potential area of research is the development of novel formulations of the compound that enhance its solubility and bioavailability. Another area of research is the investigation of the compound's potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production. However, the compound's low solubility in water may limit its use in certain assays. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol involves the reaction of 4-isobutoxybenzylamine with 2-(methylthio)pyrimidine-4,6-dione in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
科学研究应用
5-(4-isobutoxybenzyl)-2-(methylthio)-4,6-pyrimidinediol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
4-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)9-21-12-6-4-11(5-7-12)8-13-14(19)17-16(22-3)18-15(13)20/h4-7,10H,8-9H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWAFSAWBURMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-Methylpropoxy)benzyl]-2-(methylsulfanyl)pyrimidine-4,6-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
